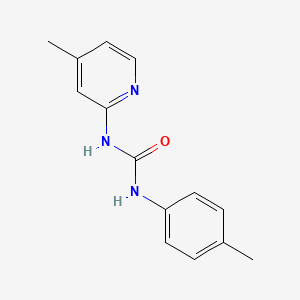
N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as MPMPU, is a chemical compound that has been studied extensively for its potential use in scientific research. MPMPU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of blood pressure and other physiological processes. In
作用機序
The mechanism of action of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the inhibition of the enzyme sGC, which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a crucial role in the regulation of blood pressure and other physiological processes. By inhibiting sGC, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea reduces the production of cGMP, leading to a decrease in blood pressure and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea are primarily related to its inhibition of sGC. By reducing the production of cGMP, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea leads to a decrease in blood pressure, vasodilation, and other physiological effects. In addition, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory and anti-proliferative effects in various cell types.
実験室実験の利点と制限
One of the main advantages of using N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea in lab experiments is its specificity for sGC. Unlike other compounds that inhibit multiple enzymes, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea specifically targets sGC, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of using N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea is its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure that the compound is used safely and effectively in lab experiments.
将来の方向性
There are several future directions for research on N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is the development of more potent and selective inhibitors of sGC. Another area of interest is the investigation of the role of sGC in various disease states, including cardiovascular disease, pulmonary hypertension, and cancer. Finally, there is a need for further studies to determine the safety and efficacy of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea in animal models and humans.
合成法
The synthesis of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the reaction of 4-methylphenyl isocyanate with 4-methyl-2-pyridinyl amine in the presence of a suitable solvent and base. The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The purity and yield of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been studied extensively for its potential use in scientific research. It has been shown to have a variety of applications in the fields of cardiovascular disease, pulmonary hypertension, and cancer research. In cardiovascular disease, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to lower blood pressure and improve vascular function in animal models. In pulmonary hypertension, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to reduce pulmonary artery pressure and improve cardiac function in animal models. In cancer research, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to inhibit the growth and proliferation of cancer cells in vitro.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-3-5-12(6-4-10)16-14(18)17-13-9-11(2)7-8-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWURNNPBHVKGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(4-methylpyridin-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)
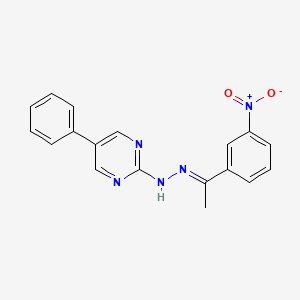
![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
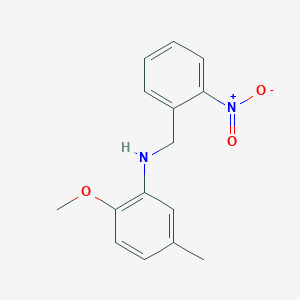
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)
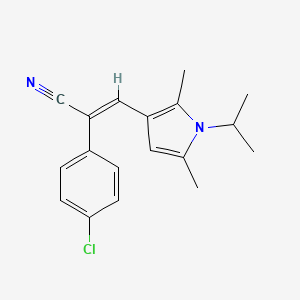
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)
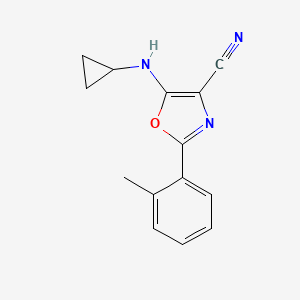

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)